molecular formula C22H26FN3O5S B11172211 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11172211
M. Wt: 463.5 g/mol
InChI Key: JXCSKZKCQSANEL-UHFFFAOYSA-N
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Description

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a sulfamoyl group, a fluorophenyl group, and a pyrrolidine carboxamide, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 4-[(3-ethoxypropyl)sulfamoyl]phenyl intermediate, followed by the introduction of the 4-fluorophenyl group and the pyrrolidine-3-carboxamide moiety. Common reagents used in these reactions include ethoxypropylamine, sulfonyl chloride, and fluorobenzene derivatives. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogenated solvents, strong acids or bases; conditions vary based on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
  • N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can influence the compound’s electronic properties, making it more effective in certain applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H26FN3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-(3-ethoxypropylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H26FN3O5S/c1-2-31-13-3-12-24-32(29,30)20-10-6-18(7-11-20)25-22(28)16-14-21(27)26(15-16)19-8-4-17(23)5-9-19/h4-11,16,24H,2-3,12-15H2,1H3,(H,25,28)

InChI Key

JXCSKZKCQSANEL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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